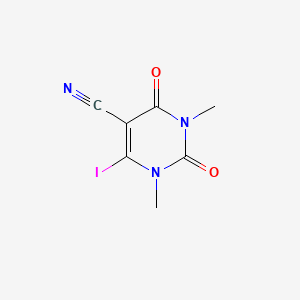

6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 1820648-01-8) is a halogenated pyrimidine derivative characterized by a fused bicyclic structure. The compound features:

- Methyl groups at positions 1 and 3, contributing to steric and electronic modulation.

- Two ketone groups at positions 2 and 4, enabling hydrogen-bonding interactions.

- Nitrile group at position 5, offering a site for further functionalization via nucleophilic addition or cyclization .

Its molecular formula is C₇H₆IN₃O₂, with a molar mass of 299.05 g/mol.

Properties

IUPAC Name |

4-iodo-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O2/c1-10-5(8)4(3-9)6(12)11(2)7(10)13/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHFQOPJUKRABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of 1,3-dimethylbarbituric acid with iodine and a suitable nitrile source under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) under controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that compounds similar to 6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibited significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MCF7) cancer cells. The IC50 values for these compounds were found to be in the range of 10–30 µM, indicating promising activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the molecular structure can enhance biological activity. For example, the introduction of different substituents on the aromatic ring or variations in the carbonitrile group can significantly affect the compound's potency and selectivity against different cancer types .

Applications in Drug Development

6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as a scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential as:

- Antiviral agents : Some derivatives have shown activity against viral infections by inhibiting viral replication.

- Antimicrobial agents : The compound's structure allows it to interact with bacterial enzymes, thereby exhibiting antibacterial properties.

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of tetrahydropyrimidine derivatives based on this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity against HepG2 cells with IC50 values below 20 µM .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of related compounds derived from tetrahydropyrimidines. These studies utilized molecular docking techniques to predict binding affinities to viral proteins. Results suggested that some derivatives could effectively inhibit viral entry into host cells .

Mechanism of Action

The mechanism of action of 6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile are compared below with related pyrimidine-5-carbonitrile derivatives:

Structural and Reactivity Insights

- Halogen Effects : The iodo substituent in the target compound confers superior leaving-group ability compared to chloro analogs, making it more reactive in metal-catalyzed cross-coupling reactions (e.g., with palladium catalysts) .

- Nitrile Utility: The 5-carbonitrile group is a versatile handle for synthesizing heterocyclic scaffolds, such as thienopyrimidines or fused triazines, via reactions with thiols or hydrazines .

Biological Activity

6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C8H8N4O3I

- Molecular Weight : 292.08 g/mol

- IUPAC Name : 6-Iodo-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds similar to 6-Iodo-1,3-dimethyl-2,4-dioxo have been shown to inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 45 µM against MCF-7 breast cancer cells for a related compound .

The mechanism through which 6-Iodo-1,3-dimethyl-2,4-dioxo exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in tumor metabolism.

- Induction of Apoptosis : Studies have shown that related compounds can trigger apoptotic pathways in cancer cells .

Antimicrobial Properties

In addition to its antitumor potential, there is evidence supporting the antimicrobial activity of pyrimidine derivatives. For example:

- A related compound demonstrated effectiveness against Gram-positive bacteria with an MIC value of 32 µg/mL .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 45 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Enzyme Inhibition | Various | Not specified |

Case Study: Antitumor Efficacy

A specific study examined the effects of a related tetrahydropyrimidine on human cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study emphasized the role of reactive oxygen species (ROS) in mediating these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.